1-Phenyl-1H-tetrazole-5-thiol cyclohexylamine salt
Overview
Description
5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compound with cyclohexanamine (1:1) is a chemical compound that combines the properties of tetrazole and thione groups with cyclohexanamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compound with cyclohexanamine (1:1) typically involves the reaction of 1-phenyl-1,2-dihydro-5H-tetrazole-5-thione with cyclohexanamine in a 1:1 molar ratio. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in substitution reactions, where the phenyl group or the tetrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted tetrazole or phenyl derivatives.
Scientific Research Applications
5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compound with cyclohexanamine (1:1) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer research.
Industry: It is used in the synthesis of advanced materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compound with cyclohexanamine (1:1) involves its interaction with molecular targets such as enzymes and receptors. The tetrazole and thione groups can form coordination bonds with metal ions, influencing various biochemical pathways. Additionally, the compound can undergo redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1,2-dihydro-5H-tetrazole-5-thione
- 1-Phenyl-1H-tetrazole-5-thiol
- 1-Phenyl-5-mercaptotetrazole
Uniqueness
The uniqueness of 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compound with cyclohexanamine (1:1) lies in its combination of tetrazole and thione groups with cyclohexanamine. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
cyclohexanamine;1-phenyl-2H-tetrazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S.C6H13N/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5H,(H,8,10,12);6H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXVUDXSWFEDEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)N2C(=S)N=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073011 | |
Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compd. with cyclohexanamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102853-44-1 | |
Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compd. with cyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102853-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compd. with cyclohexanamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102853441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compd. with cyclohexanamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compd. with cyclohexanamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.